[(1R,2S,6S,9R)-4,4,11,11-Tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methyl N-methylsulfamate
is a complex organic molecule. It contains a total of 53 bonds, including 28 non-H bonds, 3 multiple bonds, 6 rotatable bonds, 3 double bonds, and various ring structures . It has been submitted as an Active Pharmaceutical Ingredient (API) to the U.S. FDA . N-Methyl Topiramate is classified as a sulfamate-substituted monosaccharide derivative. It is chemically related to Topiramate, which is derived from D-fructose. The compound has gained attention due to its potential therapeutic effects and its structural similarity to other antiepileptic drugs. Topiramate itself is known for its anticonvulsant properties and is utilized in various clinical settings for managing seizures and migraine headaches .
The synthesis of N-Methyl Topiramate typically involves several steps that modify the sugar structure of D-fructose. The primary method includes:
N-Methyl Topiramate features a complex molecular structure characterized by:
The three-dimensional conformation of N-Methyl Topiramate allows it to interact effectively with various biological targets, influencing its pharmacological profile .
N-Methyl Topiramate participates in several chemical reactions relevant to its therapeutic use:
The mechanism of action of N-Methyl Topiramate involves multiple pathways:
These mechanisms collectively contribute to its effectiveness in managing epilepsy and migraines.
N-Methyl Topiramate exhibits several notable physical and chemical properties:
These properties are critical for formulation development in pharmaceutical applications .
N-Methyl Topiramate has several scientific applications:
N-Methyl Topiramate (CAS 97240-80-7) is chemically designated as 2,3:4,5-bis-O-(1-methylethylidene)-β-D-fructopyranose 1-(N-methylsulfamate) or 2,3:4,5-bis-O-(1-methylethylidene)-β-D-fructopyranose methylsulfamate [1] [5]. Its molecular formula is C₁₃H₂₃NO₈S, with a molecular weight of 353.39 g/mol [5]. This compound belongs to the sulfamate-substituted monosaccharide class, characterized by a fructose-derived pyranose core modified with two isopropylidene acetal groups and a N-methylsulfamate moiety at the anomeric position [5] [7].
Structurally, N-Methyl Topiramate is an N-alkylated derivative of topiramate (C₁₂H₂₁NO₈S), differing by the replacement of the sulfamate group’s hydrogen atom with a methyl group (–SO₂NHCH₃ vs. topiramate’s –SO₂NH₂) [1] [9]. This modification alters steric and electronic properties, potentially impacting interactions with biological targets. The core retains the "twist-boat" conformation critical for the pharmacophore of sulfamate fructopyranoses, as confirmed by X-ray crystallography studies of analogs [4] [7].
Table 1: Structural Comparison of N-Methyl Topiramate and Topiramate
Property | N-Methyl Topiramate | Topiramate |
---|---|---|
Molecular Formula | C₁₃H₂₃NO₈S | C₁₂H₂₁NO₈S |
Molecular Weight (g/mol) | 353.39 | 339.36 |
CAS Registry | 97240-80-7 | 97240-79-4 |
Sulfamate Group | –SO₂NHCH₃ | –SO₂NH₂ |
Key Functional Groups | Bis-isopropylidene acetals, N-methylsulfamate | Bis-isopropylidene acetals, sulfamate |
The discovery of N-Methyl Topiramate is intrinsically linked to the development of its parent compound, topiramate. Topiramate was synthesized in the 1970s during a Johnson & Johnson research initiative aimed at creating fructose-based antidiabetic agents [4]. Initial efforts focused on modifying sugars to enhance insulin secretion, but screening revealed unexpected anticonvulsant properties in the sulfamate-substituted fructose derivative (TPM) [4] [9].
N-Methyl Topiramate emerged later as a deliberate structural analog in structure-activity relationship (SAR) studies exploring the role of the sulfamate moiety. Researchers hypothesized that N-alkylation might:
Unlike topiramate—which progressed to clinical use for epilepsy and migraine—N-Methyl Topiramate remains a research compound. It has not been developed commercially, though its synthesis and initial characterization were reported in chemical patents and databases (e.g., PubChem CID 13785063) [1] [5]. Its primary utility lies in mechanistic studies of sulfamate pharmacology [4].
Sulfamate-substituted monosaccharides are a niche class of neuroactive compounds defined by a carbohydrate scaffold (typically fructose or glucose) modified with a sulfamate functional group (–OSO₂NH₂) [3] [6]. N-Methyl Topiramate belongs to this class through its fructose-derived core and N-methylated sulfamate group. Key characteristics include:
N-Methyl Topiramate diverges from classical class members via:
Table 2: Key Sulfamate-Substituted Monosaccharides and Derivatives
Compound | Core Sugar | Sulfamate Modification | Biological Profile |
---|---|---|---|
Topiramate | Fructose | –OSO₂NH₂ | Anticonvulsant, migraine prophylaxis |
N-Methyl Topiramate | Fructose | –OSO₂NHCH₃ | Research analog (mechanistic studies) |
Sultiame | Glucose | –OSO₂NH₂ | Carbonic anhydrase inhibitor |
Compd 1 (Maryanoff 2009) | Fructose | –OSO₂NHC₃H₇ | SAR exploration for obesity targets |
As a topiramate analog, N-Methyl Topiramate aids in elucidating:
CAS No.: 79-76-5
CAS No.: 92292-84-7
CAS No.: 13538-21-1
CAS No.:
CAS No.: 210643-85-9
CAS No.: 123301-46-2